molecular formula C20H16O2 B096775 Benz(a)anthracene, 7,12-dimethoxy- CAS No. 16354-53-3

Benz(a)anthracene, 7,12-dimethoxy-

Cat. No. B096775
CAS RN: 16354-53-3
M. Wt: 288.3 g/mol
InChI Key: PTYJZLYGAHHXDM-UHFFFAOYSA-N
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Description

Benz(a)anthracene, 7,12-dimethoxy- is a polycyclic aromatic hydrocarbon (PAH) that is commonly found in the environment. It is a potent carcinogen and has been extensively studied for its role in the development of cancer.

Mechanism Of Action

Benz(a)anthracene, 7,12-dimethoxy- is metabolized by the body into reactive intermediates that can bind to DNA and cause mutations. This can lead to the development of cancer. The mechanism of action of this compound involves the formation of DNA adducts, which can cause DNA damage and mutations.

Biochemical And Physiological Effects

Benz(a)anthracene, 7,12-dimethoxy- has been shown to have a number of biochemical and physiological effects. It can induce oxidative stress, which can lead to DNA damage and mutations. It can also induce inflammation and alter the expression of genes involved in cell growth and proliferation.

Advantages And Limitations For Lab Experiments

Benz(a)anthracene, 7,12-dimethoxy- is a useful compound for studying the mechanism of action of Benz(a)anthracene, 7,12-dimethoxy-s. It is relatively easy to synthesize and has well-characterized biochemical and physiological effects. However, it is a potent carcinogen and must be handled with care in the laboratory.

Future Directions

There are many future directions for research on Benz(a)anthracene, 7,12-dimethoxy-. One area of research is the development of new methods for synthesizing this compound. Another area of research is the development of new techniques for studying the mechanism of action of Benz(a)anthracene, 7,12-dimethoxy-s. Researchers are also investigating the potential use of this compound as a biomarker for exposure to Benz(a)anthracene, 7,12-dimethoxy-s in the environment.
Conclusion
Benz(a)anthracene, 7,12-dimethoxy- is a potent carcinogen that has been extensively studied for its role in the development of cancer. It is a useful compound for studying the mechanism of action of Benz(a)anthracene, 7,12-dimethoxy-s and has a number of well-characterized biochemical and physiological effects. However, it must be handled with care in the laboratory due to its carcinogenic properties. There are many future directions for research on this compound, including the development of new synthesis methods and the investigation of its potential as a biomarker for exposure to Benz(a)anthracene, 7,12-dimethoxy-s in the environment.

Synthesis Methods

Benz(a)anthracene, 7,12-dimethoxy- can be synthesized by the oxidation of 7,12-dimethoxybenz(a)anthracene. This can be achieved by using various oxidizing agents such as potassium permanganate, hydrogen peroxide, or chromic acid. The resulting product is purified by column chromatography or recrystallization.

Scientific Research Applications

Benz(a)anthracene, 7,12-dimethoxy- has been extensively studied for its role in the development of cancer. It is commonly used as a model compound to study the mechanism of action of Benz(a)anthracene, 7,12-dimethoxy-s. Researchers have used this compound to study the effects of Benz(a)anthracene, 7,12-dimethoxy-s on DNA damage, mutation, and repair. It has also been used to investigate the role of Benz(a)anthracene, 7,12-dimethoxy-s in the development of lung cancer, skin cancer, and other types of cancer.

properties

CAS RN

16354-53-3

Product Name

Benz(a)anthracene, 7,12-dimethoxy-

Molecular Formula

C20H16O2

Molecular Weight

288.3 g/mol

IUPAC Name

7,12-dimethoxybenzo[a]anthracene

InChI

InChI=1S/C20H16O2/c1-21-19-15-9-5-6-10-16(15)20(22-2)18-14-8-4-3-7-13(14)11-12-17(18)19/h3-12H,1-2H3

InChI Key

PTYJZLYGAHHXDM-UHFFFAOYSA-N

SMILES

COC1=C2C=CC3=CC=CC=C3C2=C(C4=CC=CC=C41)OC

Canonical SMILES

COC1=C2C=CC3=CC=CC=C3C2=C(C4=CC=CC=C41)OC

Other CAS RN

16354-53-3

synonyms

7,12-Dimethoxybenz[a]anthracene

Origin of Product

United States

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